LP99: A Technical Guide to a Selective BRD7/9 Bromodomain Inhibitor
LP99: A Technical Guide to a Selective BRD7/9 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP99 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7, proteins implicated in chromatin remodeling and transcriptional regulation. This document provides an in-depth overview of LP99's function, mechanism of action, and its utility in cellular studies. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental applications.
Core Function and Mechanism of Action
LP99 is a selective inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1] Bromodomains are protein modules that recognize and bind to ε-N-acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[1] By binding to the acetylated lysine binding pocket of BRD9 and, with lower affinity, to BRD7, LP99 competitively inhibits the interaction of these proteins with acetylated histones.[1][2] This disruption of chromatin binding has been shown to modulate the transcription of certain genes, including those involved in pro-inflammatory responses.[1]
The specificity of LP99 is highlighted by the fact that its enantiomer, (2S, 3R)-LP99, shows no detectable binding to BRD9, making it an excellent negative control for experiments.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for LP99's binding affinity and cellular activity.
| Target | Parameter | Value | Assay | Reference |
| BRD9 | KD | 99 nM | Isothermal Titration Calorimetry (ITC) | [2][3] |
| BRD7 | KD | 909 nM | Isothermal Titration Calorimetry (ITC) | [3] |
Table 1: In Vitro Binding Affinity of LP99
| Assay | Cell Line | Parameter | Value | Reference |
| Fluorescence Recovery After Photobleaching (FRAP) | - | Concentration for chromatin interaction disruption | 0.8 µM | [1] |
| Bioluminescence Resonance Energy Transfer (BRET) | HEK293 | Cellular IC50 (vs. Histone H3.3) | Low micromolar range | [1] |
| Bioluminescence Resonance Energy Transfer (BRET) | HEK293 | Cellular IC50 (vs. Histone H4) | Low micromolar range | [1] |
| IL-6 Secretion Assay | THP-1 | - | Dose-dependent inhibition | [1] |
| Cytotoxicity Assay | U2OS | Non-toxic concentration (24 and 72 hours) | < 33 µM | [1] |
Table 2: Cellular Activity of LP99
Signaling Pathway
LP99 acts by inhibiting the function of BRD7 and BRD9, which are involved in chromatin remodeling and gene transcription. The following diagram illustrates the mechanism of action of LP99.
Caption: Mechanism of LP99 action in the nucleus.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This protocol is used to determine the binding affinity (KD) of LP99 to its target bromodomains.
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Protein Preparation: Purified BRD9 or BRD7 protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
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Ligand Preparation: LP99 is dissolved in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.
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ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the LP99 solution is loaded into the injection syringe.
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Titration: A series of small injections of LP99 are made into the protein solution while the heat change upon binding is measured.
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Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP assays are used to assess the ability of LP99 to disrupt the interaction of BRD9 with chromatin in living cells.
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Cell Culture and Transfection: Cells (e.g., U2OS) are transiently transfected with a vector expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).
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Compound Treatment: Transfected cells are treated with various concentrations of LP99 or vehicle control for a defined period.
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Photobleaching: A specific region of interest (ROI) within the nucleus of a cell expressing GFP-BRD9 is photobleached using a high-intensity laser.
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Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached ROI is monitored over time using time-lapse microscopy.
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Data Analysis: The rate and extent of fluorescence recovery are quantified. A decrease in the mobile fraction or an increase in the recovery rate in LP99-treated cells indicates displacement of BRD9 from chromatin.
Caption: Experimental workflow for FRAP analysis.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay measures the proximity of two molecules in live cells and can be used to quantify the disruption of the BRD9-histone interaction by LP99.
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Cell Culture and Transfection: HEK293 cells are co-transfected with constructs expressing a NanoLuc luciferase-tagged BRD9 (donor) and a HaloTag-fused histone protein (acceptor) labeled with a fluorescent ligand.
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Compound Treatment: Transfected cells are treated with a serial dilution of LP99.
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BRET Measurement: The NanoLuc substrate is added to the cells, and the luminescence emission from the donor and the acceptor is measured at their respective wavelengths.
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Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent decrease in the BRET ratio upon LP99 treatment indicates the inhibition of the BRD9-histone interaction. The data is then used to calculate the cellular IC50 value.
IL-6 Secretion ELISA
This assay is used to investigate the effect of LP99 on the secretion of pro-inflammatory cytokines.
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Cell Culture and Stimulation: A human monocytic cell line, such as THP-1, is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
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Compound Treatment: The cells are co-treated with LPS and varying concentrations of LP99.
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Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
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ELISA: The concentration of Interleukin-6 (IL-6) in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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Data Analysis: The inhibition of IL-6 secretion by LP99 is determined by comparing the IL-6 levels in LP99-treated samples to those in vehicle-treated controls.
Caption: Workflow for IL-6 secretion ELISA.
Conclusion
LP99 is a valuable chemical tool for studying the biological functions of BRD9 and BRD7. Its selectivity, coupled with the availability of an inactive enantiomer as a negative control, makes it suitable for target validation and for exploring the therapeutic potential of inhibiting these bromodomains in various diseases, including cancer and inflammatory disorders. While more potent and selective inhibitors for BRD9 have since been developed, LP99 remains a useful compound for comparative studies and for confirming on-target effects of BRD7/9 inhibition.[3]
